NS 5806

Vue d'ensemble

Description

NS 5806 est un composé chimique connu pour son rôle d'activateur du courant potassique. Il est particulièrement efficace pour améliorer les amplitudes du courant de pointe des canaux potassiques, en particulier KV4.3 et KV4.2, dans les complexes de canaux contenant KChIP2 . Ce composé a des implications importantes dans le domaine de l'électrophysiologie et de la recherche cardiaque en raison de sa capacité à moduler les canaux ioniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

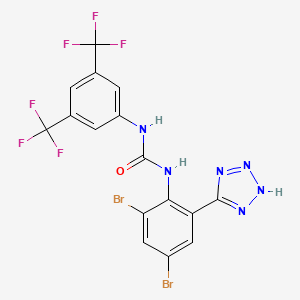

La synthèse du NS 5806 implique une série de réactions chimiques. Le composé est généralement synthétisé par réaction de la 3,5-bis(trifluorométhyl)aniline avec l'isocyanate de 2,4-dibromo-6-(1H-tétrazol-5-yl)phényle. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de systèmes de contrôle de réaction avancés pour maintenir la cohérence et le rendement. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté requis pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

NS 5806 subit principalement des réactions de substitution en raison de la présence d'atomes de brome réactifs dans sa structure. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.

Oxydation et réduction : Bien que moins fréquentes, this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, en utilisant des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire divers dérivés substitués du this compound .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Électrophysiologie : Il est utilisé pour étudier la modulation des courants potassiques dans les cellules cardiaques, fournissant des informations sur les mécanismes des arythmies cardiaques.

Neurosciences : This compound est utilisé pour enquêter sur le rôle des canaux potassiques dans la signalisation neuronale et l'excitabilité.

Applications industrielles : Il est utilisé dans le développement de nouveaux matériaux et technologies qui nécessitent un contrôle précis de l'activité des canaux ioniques.

Mécanisme d'action

This compound exerce ses effets en se liant aux canaux potassiques, en particulier KV4.3 et KV4.2, et en améliorant leurs amplitudes du courant de pointe. Cette liaison ralentit la décroissance du courant dans les complexes de canaux contenant KChIP2, augmentant ainsi le courant potassique global . Les cibles moléculaires impliquées comprennent les sous-unités des canaux potassiques et les protéines associées qui régulent l'activité des canaux .

Applications De Recherche Scientifique

Electrophysiological Studies

NS 5806 is extensively utilized in electrophysiological research due to its ability to enhance the Ito current mediated by Kv4.3 channels. The effective concentration (EC50) for this compound is approximately 5.3 micromolar, making it a potent tool for modulating potassium ion channels critical for physiological processes such as cardiac action potentials and neuronal signaling .

Case Study: Cardiac Action Potentials

In a study examining the effects of this compound on canine ventricular cardiomyocytes, researchers found that application of this compound led to a significant increase in peak Ito current amplitudes, with a measured increase of 79% at +40 mV . This enhancement was crucial for understanding arrhythmogenic mechanisms in conditions like Brugada syndrome, where altered repolarization dynamics are observed .

| Parameter | Control (pA/pF) | This compound (10 µM) | Increase (%) |

|---|---|---|---|

| Peak Ito Current | 24.5 ± 2.2 | 43.6 ± 3.4 | 79 ± 4 |

Neurological Research

This compound's influence on potassium currents also extends to neurological applications. Its modulation of neuronal excitability can provide insights into various neurological disorders characterized by altered ion channel function.

Case Study: Neuronal Signaling

Research indicates that this compound can affect synaptic plasticity through its action on A-type potassium channels, which are vital for regulating neuronal excitability and synaptic transmission . This has implications for understanding conditions such as epilepsy and other excitability disorders.

Protective Effects Against Cellular Stressors

This compound has been shown to exert protective effects against cellular stressors by stabilizing membrane potential and promoting cell survival. This property is particularly relevant in studies investigating cardiac ischemia and neuroprotection.

Case Study: Cellular Stress Response

In experiments involving hypothermia-induced ventricular tachycardia and fibrillation, the combination of this compound with other pharmacological agents demonstrated a protective effect against arrhythmias induced by temperature changes . This highlights its potential therapeutic applications in managing cardiac arrhythmias under stress conditions.

Industrial Applications

Beyond biological research, this compound finds utility in industrial applications where compounds with similar properties are used as lubricants or additives due to their chemical stability and performance characteristics.

Toxicological Insights

While this compound shows promise in various applications, it is essential to consider its toxicity profile. Studies indicate low acute toxicity; however, prolonged exposure may lead to adverse effects such as endocrine disruption and organ-specific toxicity . Understanding these effects is crucial for safe application in both research and industrial contexts.

Mécanisme D'action

NS 5806 exerts its effects by binding to potassium channels, specifically KV4.3 and KV4.2, and enhancing their peak current amplitudes. This binding slows the current decay in channel complexes containing KChIP2, thereby increasing the overall potassium current . The molecular targets involved include the potassium channel subunits and associated proteins that regulate channel activity .

Comparaison Avec Des Composés Similaires

Composés similaires

NS 1643 : Un autre activateur des canaux potassiques, mais avec une spécificité et une puissance différentes.

NS 11021 : Connu pour ses effets sur différents sous-types de canaux potassiques.

NS 1619 : Un composé ayant des effets plus larges sur divers canaux ioniques.

Unicité

NS 5806 est unique en raison de sa grande spécificité pour les canaux KV4.3 et KV4.2 et de sa capacité à améliorer considérablement les amplitudes du courant de pointe. Cela le rend particulièrement précieux dans la recherche axée sur les courants potassiques cardiaques et neuronaux .

Activité Biologique

NS 5806, with the Chemical Abstracts Service (CAS) Number 426834-69-7, is a compound recognized for its significant role in modulating potassium currents, specifically as an activator of the calcium-independent transient outward potassium current (Ito). This article delves into the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications.

Potassium Current Modulation

this compound primarily enhances the Kv4.3-mediated Ito current amplitudes, demonstrating an effective concentration (EC50) of approximately 5.3 micromolar in various cellular models. It selectively increases Ito currents without significantly affecting sodium or calcium currents, highlighting its specificity for potassium channels. This modulation is crucial for maintaining cardiac and neuronal excitability and has implications in treating conditions like arrhythmias and neurological disorders .

Cellular Effects

Research indicates that this compound not only enhances potassium currents but also slows the decay of these currents through interactions with potassium channel interacting protein 2 (KChIP2). In isolated rabbit ventricular myocytes, it has shown an even lower EC50 of 1.6 micromolar, suggesting a potent effect in cardiac tissues . Furthermore, it has been observed to reverse rapid pacing-induced decreases in Ito current recovery and restore normal action potential morphology in heart failure models .

Therapeutic Implications

The ability of this compound to modulate potassium currents has several therapeutic implications:

- Cardiac Arrhythmias : By enhancing Ito currents, this compound may help stabilize cardiac action potentials and prevent arrhythmias.

- Neurological Disorders : Its effects on neuronal signaling could provide insights into treatments for conditions characterized by altered excitability.

- Cellular Protection : Studies suggest that this compound may protect against cellular stress by stabilizing membrane potential and promoting cell survival .

Comparative Analysis with Similar Compounds

To contextualize this compound's unique properties, a comparison with similar potassium channel modulators is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Dantrolene | 7261-98-9 | Primarily used for muscle relaxation; affects calcium release from the sarcoplasmic reticulum. |

| Quinidine | 58-63-9 | An antiarrhythmic that blocks sodium channels while also affecting potassium currents. |

| Lidocaine | 137-58-6 | An anesthetic that primarily blocks sodium channels; has some effects on potassium channels at higher concentrations. |

| This compound | 426834-69-7 | Activates calcium-independent transient outward potassium currents specifically without significant interference with other ion channels. |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental setups:

- Cardiac Action Potential Restoration : In a study using dog heart models, this compound effectively restored spike-and-dome morphology of epicardial action potentials in ventricular wedge preparations under heart failure conditions .

- Electrophysiological Studies : Electrophysiological experiments demonstrated that this compound significantly enhanced Kv4.3-mediated Ito current amplitudes in CHO-K1 cells expressing human Kv4.3 channels, providing insights into its mechanism at the cellular level .

- Synergistic Effects : Interaction studies have explored the compound's potential synergistic effects when combined with other pharmacological agents targeting ion channel modulation, indicating promising avenues for combination therapies in cardiac and neurological applications .

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWJWROOLOOCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469888 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426834-69-7 | |

| Record name | MolPort-023-277-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS5806 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.